Benzoin hydrate
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Overview
Description
Benzoin hydrate, also known as 2-hydroxy-1,2-diphenylethanone, is an organic compound with the molecular formula C14H12O2. It is a hydroxy ketone characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) attached to two phenyl groups. This compound appears as off-white crystals and has a light camphor-like odor . It is synthesized from benzaldehyde through the benzoin condensation reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoin hydrate is typically synthesized via the benzoin condensation reaction, which involves the coupling of two molecules of benzaldehyde in the presence of a cyanide ion catalyst . The reaction proceeds as follows:
- Dissolve thiamine hydrochloride (vitamin B1) in water.
- Add ethanol and cool the solution in an ice bath.
- Slowly add a cold solution of sodium hydroxide while stirring.
- Add benzaldehyde and adjust the pH to 8.0-9.0.
- Heat the solution in a water bath at 60-70°C for 1 hour.
- Cool the reaction mixture in an ice bath to precipitate this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using supramolecular catalysis involving cyclodextrins in water. This method offers a “green” synthesis approach, avoiding harmful organic solvents and allowing for the recycling of catalysts .
Chemical Reactions Analysis
Types of Reactions: Benzoin hydrate undergoes several types of chemical reactions, including:
Reduction: Reduction of this compound with sodium borohydride yields hydrobenzoin (1,2-diphenylethane-1,2-diol).
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid, manganese dioxide, or nano-MgO in acetonitrile.
Reduction: Sodium borohydride in ethanol.
Major Products:
Oxidation: Benzil.
Reduction: Hydrobenzoin.
Scientific Research Applications
Benzoin hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzoin hydrate involves its interaction with various molecular targets and pathways. For example, in the benzoin condensation reaction, the cyanide ion catalyzes the formation of a carbanion intermediate, which then attacks another benzaldehyde molecule to form this compound . The hydroxyl group in this compound can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Benzoin hydrate can be compared with other similar compounds, such as:
Benzil: An oxidized form of this compound, used in organic synthesis and as a photosensitizer.
Hydrobenzoin: A reduced form of this compound, used in the synthesis of chiral compounds.
Desoxybenzoin: A compound lacking the hydroxyl group, used in the synthesis of various organic molecules.
Uniqueness: this compound is unique due to its dual functional groups (hydroxyl and ketone) and its ability to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
920017-67-0 |
---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-hydroxy-1,2-diphenylethanone;hydrate |
InChI |
InChI=1S/C14H12O2.H2O/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10,13,15H;1H2 |
InChI Key |
ALGAFSIPKVUBPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O.O |
Origin of Product |
United States |
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